Volicitin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

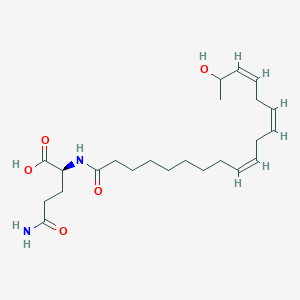

Volicitin, also known as this compound, is a useful research compound. Its molecular formula is C23H38N2O5 and its molecular weight is 422.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Interactions

Volicitin is known to induce the release of VOCs in plants, which serve as signals for defense responses against herbivorous attacks. Research has shown that this compound binds to specific plasma membrane proteins in plants, triggering a cascade of biochemical reactions.

- Binding Studies : A study demonstrated that this compound binds rapidly and reversibly to enriched plasma membrane fractions from Zea mays (corn), with a half-maximal inhibitory concentration (IC50) of 9 nM for unlabeled this compound. The binding is specific and saturable, indicating a well-defined interaction between this compound and plant receptors .

- Elicitor Activity : The elicitor activity of this compound was compared with its analogs. It was found that while N-linolenoyl-L-glutamine had significantly lower activity (30% as effective), the presence of the L-glutamine moiety in this compound is critical for its function as an elicitor .

Induction of Volatile Organic Compounds

This compound's primary application lies in its ability to induce VOC emissions from plants, which are essential for attracting natural enemies of herbivores and signaling neighboring plants.

- Experimental Findings : In various bioassays, corn seedlings treated with this compound released higher amounts of VOCs compared to those treated with other compounds. For instance, treatments with 17OH-volicitin resulted in significantly increased emissions of sesquiterpenes like (E)-β-farnesene and (E)-α-bergamotene .

- Comparative Efficacy : A comparative study showed that both 17OH- and 18OH-volicitin elicited similar responses in terms of VOC release; however, the 17OH variant consistently induced more VOCs than N-linolenoyl-L-glutamine across different plant species like eggplant and tobacco .

Agricultural Applications

The implications of this compound extend into agricultural practices, particularly in sustainable pest management strategies.

- Pest Resistance : By enhancing the plant's natural defense mechanisms through the application of this compound, crops can potentially reduce reliance on synthetic pesticides. This is particularly relevant for crops prone to lepidopteran pests, where this compound can trigger defensive responses that deter feeding .

- Field Trials : Preliminary field trials have indicated that applying this compound or its analogs can lead to increased resistance against pests and improved plant health. The ability to stimulate VOC emissions not only aids in pest deterrence but also enhances overall biodiversity in agricultural ecosystems by attracting beneficial insects .

Propriétés

Formule moléculaire |

C23H38N2O5 |

|---|---|

Poids moléculaire |

422.6 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13-/t19?,20-/m0/s1 |

Clé InChI |

YDUZXFXPORORCL-RXMDRCAOSA-N |

SMILES isomérique |

CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O |

SMILES canonique |

CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O |

Synonymes |

N-(17-hydroxylinolenoyl)glutamine volicitin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.